molecular formula C6H11ClN4 B8136034 3-(Azetidin-3-yl)-1H-pyrazol-5-amine hydrochloride

3-(Azetidin-3-yl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B8136034
M. Wt: 174.63 g/mol
InChI Key: CNPJJAQAAYDTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azetidin-3-yl)-1H-pyrazol-5-amine hydrochloride is a heterocyclic compound that features both azetidine and pyrazole rings. Azetidine is a four-membered nitrogen-containing ring, while pyrazole is a five-membered ring with two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine hydrochloride typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to improve yield and reduce costs. This includes the use of green chemistry principles, such as employing less hazardous reagents and solvents, and optimizing reaction conditions to minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminium hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the azetidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(Azetidin-3-yl)-1H-pyrazol-5-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring.

    Pyrazole: A five-membered ring with two nitrogen atoms.

    Pyrrolidine: A five-membered nitrogen-containing ring.

    Piperidine: A six-membered nitrogen-containing ring.

Uniqueness

3-(Azetidin-3-yl)-1H-pyrazol-5-amine hydrochloride is unique due to the combination of azetidine and pyrazole rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-(azetidin-3-yl)-1H-pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c7-6-1-5(9-10-6)4-2-8-3-4;/h1,4,8H,2-3H2,(H3,7,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPJJAQAAYDTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC(=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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